Comparative Lipophilicity: LogP Values Differentiate 1-Fluoromethyl from Trifluoromethyl and Unsubstituted Azabicyclohexane Scaffolds
The measured LogP of 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane free base is 0.7079, which is substantially lower than the trifluoromethyl analog (CLogP = 0.824) [1] and significantly higher than the unsubstituted parent 2-azabicyclo[2.1.1]hexane (LogP = 0.3682) [2]. This intermediate lipophilicity positions the mono‑fluoromethyl derivative within the optimal LogP range (0.5–3.5) for CNS drug candidates, balancing passive diffusion across the blood–brain barrier with acceptable aqueous solubility [3].
| Evidence Dimension | LogP / CLogP |
|---|---|
| Target Compound Data | 0.7079 |
| Comparator Or Baseline | Trifluoromethyl analog: CLogP = 0.824; Unsubstituted 2-azabicyclo[2.1.1]hexane: LogP = 0.3682 |
| Quantified Difference | Mono‑fluoromethyl is 1.9‑fold more lipophilic than unsubstituted scaffold; 0.116 LogP units less lipophilic than trifluoromethyl |
| Conditions | Free base (C6H10FN) calculated values; unsubstituted scaffold measured value |
Why This Matters
For CNS‑targeted libraries, compounds with LogP between 0.5 and 3.5 exhibit superior brain penetration; the 1‑fluoromethyl derivative hits this sweet spot, whereas the unsubstituted scaffold is too hydrophilic and the trifluoromethyl analog trends toward excessive lipophilicity, increasing promiscuity and hERG liability.
- [1] 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane. Sima-Lab. CLogP: 0.824. View Source
- [2] 2-Azabicyclo[2.1.1]hexane. CAS 34392-24-0. ChemTradeHub. LogP: 0.3682. View Source
- [3] Wager TT, et al. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016; 7(6): 767–775. View Source
